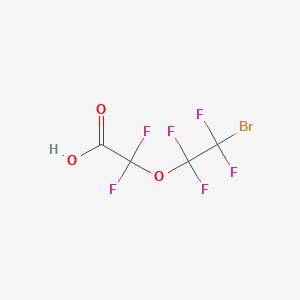
(2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid is a chemical compound known for its unique structure and properties. This compound contains bromine, fluorine, and acetic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid typically involves the reaction of 2-bromo-1,1,2,2-tetrafluoroethanol with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Addition Reactions: The double bonds in the molecule can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid involves its interaction with molecular targets and pathways. The bromine and fluorine atoms in the molecule can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromodifluoroacetate: Contains similar bromine and fluorine functional groups.
2-Bromo-1,1-difluoroethylene: Shares the bromine and fluorine atoms but differs in structure.
Uniqueness
(2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid is unique due to its specific combination of bromine, fluorine, and acetic acid functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
81233-14-9 |
|---|---|
Molekularformel |
C4HBrF6O3 |
Molekulargewicht |
290.94 g/mol |
IUPAC-Name |
2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C4HBrF6O3/c5-3(8,9)4(10,11)14-2(6,7)1(12)13/h(H,12,13) |
InChI-Schlüssel |
XEEUXALEMJGMTC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(OC(C(F)(F)Br)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


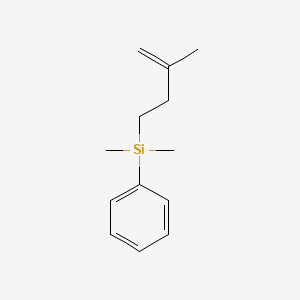
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
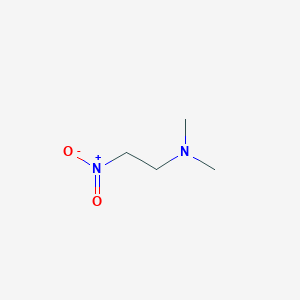
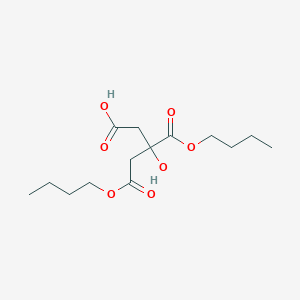
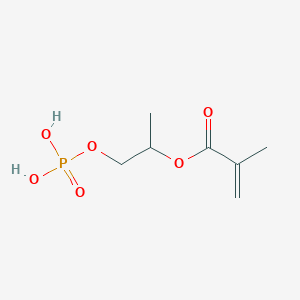
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
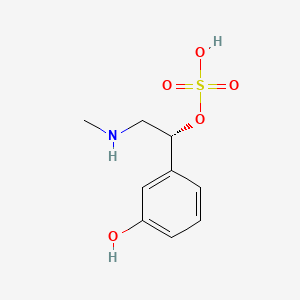
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)

![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)
